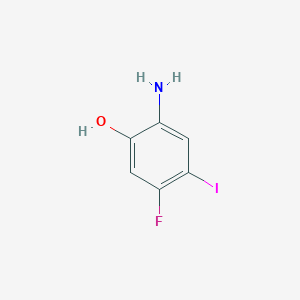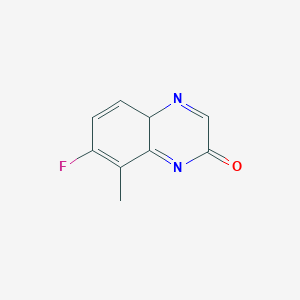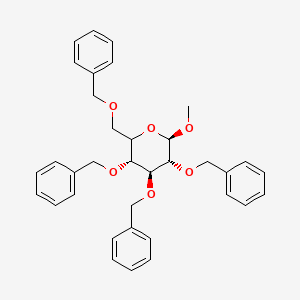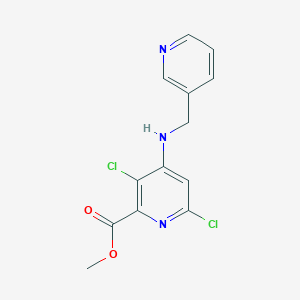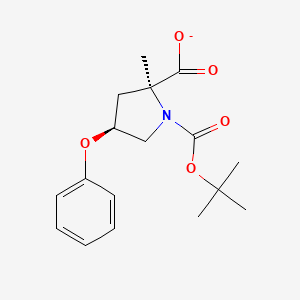
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methyl-4-phenoxypyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a five-membered pyrrolidine ring with a phenoxy group and a BOC (tert-butoxycarbonyl) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting a suitable precursor with reagents such as dichloromethane and DMAP (4-dimethylaminopyridine) under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine intermediate.
Protection with BOC Group: The final step involves the protection of the amino group with BOC anhydride to form the desired compound.
Industrial Production Methods
Industrial production of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenoxy group or the BOC group can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, BOC anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-BOC-cis-4-hydroxyproline methyl ester: Another compound with a BOC protecting group and a pyrrolidine ring.
N-BOC-4-phenylpyrrolidine: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is unique due to the presence of both the phenoxy group and the BOC protecting group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
93967-75-0 |
|---|---|
分子式 |
C17H22NO5- |
分子量 |
320.4 g/mol |
IUPAC名 |
(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-13(10-17(18,4)14(19)20)22-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20)/p-1/t13-,17-/m0/s1 |
InChIキー |
KFLOXSQQROKZCT-GUYCJALGSA-M |
異性体SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
正規SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12336467.png)
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)
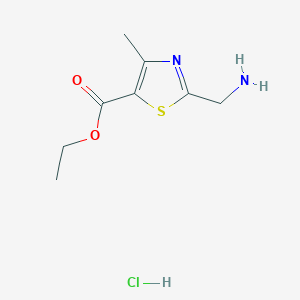
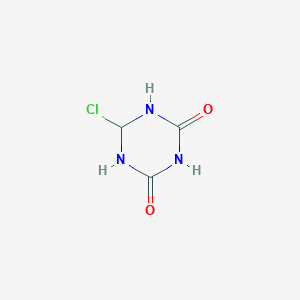
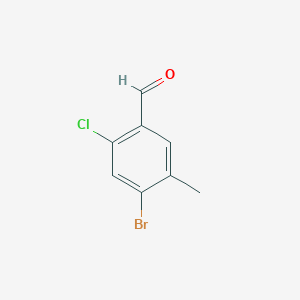
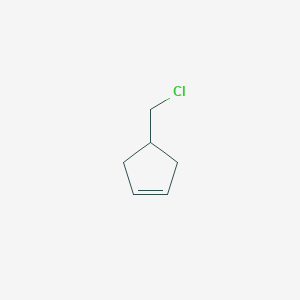


![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
